N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide
Overview
Description
N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures similar to "N-(3-hydroxypropyl)-4-[(1-oxo-2,6,7,8-tetrahydrocyclopenta[2,3]thieno[2,4-b]pyrimidin-3-yl)thio]butanamide" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, Farag et al. (2009) discussed the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring, which showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, Harb, Hussein, and Mousa (2006) developed an expeditious synthesis of thienopyridines and other fused derivatives, highlighting the versatility of these compounds in synthesizing biologically active molecules (Harb, Hussein, & Mousa, 2006).
Antitumoral and Fluorescent Properties
Research has also delved into the potential antitumoral properties and fluorescence characteristics of tetracyclic thieno[3,2-b]pyridine derivatives. Castanheira et al. (2011) explored two new potential antitumoral tetracyclic thieno[3,2-b]pyridine derivatives, studying their fluorescence properties in solution and in liposomes, as well as their interaction with DNA and nanosized liposomes, indicating potential applications in bioimaging and cancer therapy (Castanheira et al., 2011).
Antimicrobial and Antifungal Activities
Furthermore, Mittal, Sarode, and Vidyasagar (2011) synthesized substituted tricyclic compounds that exhibited significant antimicrobial and antifungal activities, suggesting potential use in developing new antimicrobial agents (Mittal, Sarode & Vidyasagar, 2011).
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c20-8-3-7-17-12(21)6-2-9-23-16-18-14(22)13-10-4-1-5-11(10)24-15(13)19-16/h20H,1-9H2,(H,17,21)(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHZCXRCOSUQKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCCCC(=O)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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